Technical Documentation Center

3-Buten-1-ol, 4-phenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Buten-1-ol, 4-phenyl-
  • CAS: 770-36-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 4-Phenyl-3-buten-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 4-phenyl-3-buten-1-ol, a chiral secondary alcohol, represent a versatile class of compounds with significant therapeutic potential.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-phenyl-3-buten-1-ol, a chiral secondary alcohol, represent a versatile class of compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of their diverse biological activities, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and summarize key structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Promise of Phenylpropanoids

The 4-phenyl-3-buten-1-ol scaffold belongs to the broader class of phenylpropanoids, a large group of organic compounds synthesized by plants for protection against various threats.[2] Many natural and synthetic phenylpropanoids are under investigation for their pharmacological properties.[2] The core structure of 4-phenyl-3-buten-1-ol, featuring a phenyl group, a hydroxyl group, and a terminal double bond, provides multiple sites for chemical modification, making it an attractive starting point for the synthesis of novel bioactive molecules.[1] This guide will explore the significant therapeutic avenues that have emerged from the study of its derivatives.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Derivatives of 4-phenyl-3-buten-1-ol have demonstrated potent anti-inflammatory effects through the modulation of critical inflammatory pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[3][4] Dysregulation of NF-κB activation is implicated in various inflammatory diseases.[3][5] Certain derivatives of 4-phenyl-3-buten-1-ol have been shown to suppress the activation of the NF-κB pathway. This inhibition leads to a downstream reduction in the production of inflammatory mediators, thereby mitigating the inflammatory cascade.[6]

A related compound, 4-phenyl-3-butenoic acid (PBA), has been shown to possess anti-inflammatory properties.[7] Furthermore, 4-phenyl butyric acid (4-PBA), another related derivative, acts as a chemical chaperone to inhibit endoplasmic reticulum (ER) stress and suppress immune activation.[8][9] It has been found to suppress the recruitment of neutrophils, which are the first immune cells to arrive at a site of infection, by limiting their infiltration into inflamed tissues.[8][9] This suggests a significant therapeutic potential for managing various inflammatory diseases.[8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_active Translocation 4-PBO_Derivative 4-Phenyl-3-buten-1-ol Derivative 4-PBO_Derivative->IKK Inhibition DNA DNA NF-κB_active->DNA Binding Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by 4-phenyl-3-buten-1-ol derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the ability of 4-phenyl-3-buten-1-ol derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 4-phenyl-3-buten-1-ol derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Derivatives of 4-phenyl-3-buten-1-ol have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.[10][11]

Mechanism of Action: Induction of Apoptosis and HDAC Inhibition

One of the key mechanisms underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

Furthermore, the related compound 4-phenyl-3-butenoic acid (PBA) has been identified as a novel histone deacetylase (HDAC) inhibitor.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. PBA has been shown to increase the acetylation levels of histone subtypes, an effect attributable to HDAC inhibition, leading to anti-tumorigenic properties.[7]

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Optional) Start Start: Anticancer Screening Cell_Lines Select Cancer Cell Lines Start->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Active Compounds HDAC_Assay HDAC Inhibition Assay Apoptosis_Assay->HDAC_Assay Animal_Model Select Animal Model (e.g., Xenograft) HDAC_Assay->Animal_Model Potent Inhibitors Treatment Administer Derivative Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement End End: Identify Lead Compound Tumor_Measurement->End

Caption: Experimental workflow for evaluating the anticancer activity of derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-phenyl-3-buten-1-ol derivatives on a panel of human cancer cell lines.[12][13][14]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-phenyl-3-buten-1-ol derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.

Quantitative Data Summary
DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)15.2[Hypothetical Data]
Compound B HeLa (Cervical)8.9[Hypothetical Data]
Compound C A549 (Lung)21.5[Hypothetical Data]
PBA Human Lung Carcinoma-[7]
AOPHA-Me -~30-fold lower than PBA[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Cinnamic acid and its derivatives, including alcohols, have demonstrated significant growth inhibition against various bacterial and fungal species.[15][16] This antimicrobial activity is a promising area of research for 4-phenyl-3-buten-1-ol derivatives.

Mechanism of Action: Membrane Disruption and Biofilm Inhibition

The antimicrobial action of cinnamyl derivatives is often attributed to their ability to disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death.[17][18] Additionally, some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

Objective: To assess the antimicrobial activity of 4-phenyl-3-buten-1-ol derivatives against a panel of pathogenic bacteria and fungi.[19][20][21][22][23]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the 4-phenyl-3-buten-1-ol derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[19]

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data Summary
DerivativeMicroorganismZone of Inhibition (mm)Reference
Compound D S. aureus18[Hypothetical Data]
Compound E E. coli12[Hypothetical Data]
Compound F C. albicans22[Hypothetical Data]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenyl-3-buten-1-ol derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, studies on related Schiff bases have shown that the position of substituents on the aryl ring affects their antibacterial and antifungal activities.[24] Generally, the introduction of electron-withdrawing or electron-donating groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets. Further quantitative structure-activity relationship (QSAR) studies are warranted to systematically explore these relationships and guide the design of more potent derivatives.

Conclusion and Future Directions

Derivatives of 4-phenyl-3-buten-1-ol represent a promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in inflammation and cancer, coupled with their antimicrobial properties, makes them attractive candidates for further drug development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

The continued exploration of this chemical scaffold holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

  • Guzman, M. L., et al. (2007). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Cancer Research, 67(19), 9474-9482. [Link]

  • Gille, C., et al. (2022). 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. Journal of Immunology Research, 2022, 9969826. [Link]

  • Gille, C., et al. (2022). 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. Journal of Immunology Research, 2022, 9969826. [Link]

  • Yadav, P., & Singh, R. V. (2012). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. [Link]

  • Patel, R. V., et al. (2012). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. ResearchGate. [Link]

  • Liu, X., et al. (2020). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 5(1), 235. [Link]

  • G-P, M., et al. (2017). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 22(8), 1343. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • Tan, S. Y., & Yiap, B. C. (2009). NF-κB: the maestro of inflammation. Journal of Inflammation Research, 2, 69-76. [Link]

  • Adwas, A. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Research and Therapeutics, 15(4), 748-755. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Thang, T. N., et al. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1049, 219-231. [Link]

  • World Organisation for Animal Health. (2013). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Wikipedia. (2024). NF-κB. Wikipedia. [Link]

  • ResearchGate. (n.d.). Pharmacological Studies on Cinnamic Alcohol and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • de Oliveira, C. E. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6614. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Tenora, L., et al. (2021). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. International Journal of Molecular Sciences, 22(11), 5929. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Chem-Impex. (n.d.). Cinnamyl alcohol. Chem-Impex. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate). Alzheimer's Drug Discovery Foundation. [Link]

  • SHINY. (2025). Do cinnamic derivatives have antibacterial properties?. SHINY. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Phenyl-3-buten-1-ol from Styrene Oxide

Abstract & Introduction Homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex natural products and pharmaceutical agents.[1] The compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex natural products and pharmaceutical agents.[1] The compound 4-phenyl-3-buten-1-ol, a valuable homoallylic alcohol, is a key building block for various applications. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-phenyl-3-buten-1-ol via the nucleophilic ring-opening of styrene oxide.

The core of this transformation relies on the inherent reactivity of epoxides, which are three-membered cyclic ethers possessing significant ring strain (~25 kcal/mol).[2][3] This strain makes them susceptible to ring-opening by a wide range of nucleophiles, a process that allows for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds.[4] We will employ a vinyl Grignard reagent, a potent carbon-based nucleophile, to effect the desired transformation. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and characterization, designed for researchers in synthetic chemistry and drug development.

Reaction Principle & Mechanism

The synthesis proceeds via a Grignard reaction, a cornerstone of C-C bond formation. The reaction involves the nucleophilic addition of a Grignard reagent (in this case, vinylmagnesium bromide) to an epoxide (styrene oxide).

Causality of the Regioselectivity:

The reaction between a Grignard reagent and an unsymmetrical epoxide, such as styrene oxide, proceeds via an SN2-like mechanism.[5][6] As a strong nucleophile and a strong base, the vinyl Grignard reagent preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[2][7] In styrene oxide, the two carbons of the epoxide ring are:

  • C1 (α-carbon): A secondary, benzylic carbon.

  • C2 (β-carbon): A primary carbon.

The nucleophilic attack by the vinyl anion occurs at the primary carbon (C2), as it is more accessible. This choice is kinetically controlled and is a classic example of sterically-governed regioselectivity in epoxide ring-opening under basic or nucleophilic conditions.[8] The subsequent step involves an acidic workup to protonate the resulting magnesium alkoxide, yielding the final alcohol product.[7]

G cluster_step1 cluster_step2 reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label styrene_oxide Styrene Oxide intermediate Magnesium Alkoxide Intermediate styrene_oxide->intermediate Nucleophilic Attack (SN2-like) vinyl_grignard Vinylmagnesium Bromide (CH₂=CHMgBr) vinyl_grignard->intermediate product 4-Phenyl-3-buten-1-ol intermediate->product Protonation h3o H₃O⁺ (Workup) thf 1. THF, 0 °C workup_step 2. Sat. aq. NH₄Cl l1 Step 1: Nucleophilic Ring-Opening l2 Step 2: Acidic Workup G A Setup & Inerting (Flame-dry glassware under N₂) B Charge Grignard Reagent (1.2 equiv. in THF) A->B Step 1 C Cool to 0 °C (Ice-water bath) B->C Step 2 D Slow Addition of Styrene Oxide (1.0 equiv. in THF, <5 °C) C->D Step 3 E Reaction Progression (1h at 0 °C, then 2h at RT) D->E Step 4 F Quench Reaction (Cool to 0 °C, add sat. NH₄Cl) E->F Step 5 G Liquid-Liquid Extraction (Diethyl Ether / H₂O) F->G Step 6 H Drying & Concentration (Anhydrous MgSO₄, Rotovap) G->H Step 7 I Purification (Vacuum Distillation or Chromatography) H->I Step 8 J Characterization (NMR, IR, MS) I->J Step 9

Sources

Application

Application Note: Stereoselective Synthesis of Tetrahydrofurans from 4-Phenyl-3-buten-1-ol

This Application Note provides a comprehensive technical guide for the stereoselective synthesis of tetrahydrofurans (THFs) derived from 4-phenyl-3-buten-1-ol . The transformation of 4-phenyl-3-buten-1-ol (styrylethanol)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the stereoselective synthesis of tetrahydrofurans (THFs) derived from 4-phenyl-3-buten-1-ol .

The transformation of 4-phenyl-3-buten-1-ol (styrylethanol) into functionalized tetrahydrofurans presents a unique challenge in organic synthesis. Direct cyclization requires a 5-endo-trig ring closure, which is geometrically disfavored according to Baldwin’s rules. However, the presence of the phenyl group at the C4 position provides electronic stabilization (benzylic effect) that allows for specific activation modes—namely Electrophilic Iodoetherification and Palladium-Catalyzed Carboetherification .

Strategic Overview & Mechanistic Challenges

The synthesis of 2-phenyl-tetrahydrofuran derivatives from 4-phenyl-3-buten-1-ol requires overcoming the kinetic barrier of 5-endo-trig cyclization.

The Challenge: Baldwin’s Rules vs. Electronic Control
  • Geometric Constraint: The nucleophilic hydroxyl group must attack the alkene at the C4 position (internal carbon) to form a 5-membered THF ring. The trajectory for this attack (5-endo-trig) is typically inaccessible.

  • The Solution: The phenyl substituent at C4 stabilizes the developing positive charge in the transition state. This electronic bias overrides the geometric disfavor, allowing for successful cyclization if the alkene is activated by an electrophile (

    
    ) or a transition metal catalyst (
    
    
    
    ).
Reaction Pathways
  • Pathway A: Iodoetherification (Electrophilic Activation)

    • Mechanism:[1][2][3][4][5][6][7] Formation of an iodonium intermediate followed by anti-stereospecific nucleophilic attack.

    • Product:trans-3-iodo-2-phenyltetrahydrofuran.

  • Pathway B: Palladium-Catalyzed Cyclization

    • Mechanism:[1][2][3][4][5][6][7] Intramolecular oxypalladation followed by reductive elimination or ligand exchange.

    • Product: 2-phenyltetrahydrofuran (or 2-phenyl-3-vinylTHF if coupled).

  • Pathway C: Epoxidation-Cyclization [8]

    • Mechanism:[1][2][3][4][5][6][7] Epoxidation of the alkene followed by acid-catalyzed 5-endo-tet opening.

    • Product: 3-hydroxy-2-phenyltetrahydrofuran.

Decision Tree for Method Selection

Reaction_Selection Start Substrate: 4-Phenyl-3-buten-1-ol Target Desired Product Functionalization? Halogen Protocol 1: Iodoetherification Target->Halogen 3-Iodo-THF Hydroxy Protocol 2: Epoxidation-Cyclization Target->Hydroxy 3-Hydroxy-THF Unsub Protocol 3: Pd-Catalyzed Cyclization Target->Unsub Unsubstituted / Arylated Outcome1 Product: trans-3-iodo-2-phenyl-THF Halogen->Outcome1 High Diastereoselectivity (trans) Outcome2 Product: 3-hydroxy-2-phenyl-THF Hydroxy->Outcome2 Benzylic Opening (Inversion) Outcome3 Product: 2-phenyl-THF derivatives Unsub->Outcome3 Atom Economy Scalable

Figure 1: Strategic decision tree for selecting the optimal cyclization protocol based on the desired product functionality.

Detailed Experimental Protocols

Protocol 1: Stereoselective Iodoetherification

Objective: Synthesis of trans-3-iodo-2-phenyltetrahydrofuran. Principle: Iodine activates the alkene to form an iodonium ion. The hydroxyl group attacks the benzylic carbon (C4) from the back side (anti-addition), resulting in high diastereoselectivity.

Materials:

  • 4-Phenyl-3-buten-1-ol (1.0 equiv)[9]

  • Iodine (

    
    ) (2.0 equiv) or N-Iodosuccinimide (NIS)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (

    
    ) (anhydrous)
    
  • Sodium Thiosulfate (

    
    ) (saturated aq. solution)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 4-phenyl-3-buten-1-ol (1 mmol) in anhydrous MeCN (10 mL).
    
  • Base Addition: Add solid

    
     (3 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Iodination: Add

    
     (2 mmol) portion-wise over 10 minutes. The solution will turn dark brown.
    
    • Mechanistic Note: The base is critical to neutralize the HI generated, preventing acid-catalyzed side reactions or reversibility.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated

    
     solution. Shake vigorously until the iodine color disappears (turns pale yellow/colorless).
    
  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Expected Results:

  • Yield: 75–85%

  • Stereochemistry: >10:1 dr (trans:cis). The phenyl and iodine substituents are trans to each other due to the anti-addition mechanism.

Protocol 2: Palladium-Catalyzed Intramolecular Alkoxylation

Objective: Synthesis of 2-phenyltetrahydrofuran derivatives with high atom economy. Principle: Pd(II) activates the alkene for nucleophilic attack by the pendant alcohol. This method avoids the incorporation of stoichiometric iodine and allows for further functionalization (e.g., cross-coupling) in one pot if desired.

Materials:

  • 4-Phenyl-3-buten-1-ol (1.0 equiv)[9]

  • 
     (5 mol%)
    
  • Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) (5-7 mol%)

  • Base:

    
     or 
    
    
    
    (1.2 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Aryl Bromide (if carboetherification is desired) or Proton source.

Step-by-Step Methodology (Wolfe Conditions):

  • Catalyst Pre-complexation: In a glovebox or Schlenk line, mix

    
     (0.05 mmol) and dppe (0.06 mmol) in Toluene (2 mL) for 15 minutes to generate the active catalyst species.
    
  • Substrate Addition: Add 4-phenyl-3-buten-1-ol (1 mmol) and

    
     (1.2 mmol).
    
  • Coupling Partner (Optional): If a 3-substituted product is desired, add an aryl bromide (1.2 equiv). If simple cyclization is desired, specific hydride sources or oxidative conditions (Wacker type) are required. Standard protocol assumes carboetherification.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanism Visualization (Pd-Catalysis):

Pd_Cycle Pd_Species L2Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd_Species->OxAdd Pd_Ar L2Pd(Ar)(Br) OxAdd->Pd_Ar Coord Alkene Coordination Pd_Ar->Coord + Substrate MigIns Syn-Oxypalladation (C-O Bond Formed) Coord->MigIns RedElim Reductive Elimination (C-C Bond Formed) MigIns->RedElim RedElim->Pd_Species Regeneration Product 2,3-Disubstituted THF RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed carboetherification of 4-phenyl-3-buten-1-ol.

Comparative Data & Optimization

The following table summarizes the expected outcomes based on the chosen methodology.

ParameterProtocol 1: IodoetherificationProtocol 2: Pd-Catalysis (Carboetherification)Protocol 3: Epoxidation-Acid Cyclization
Primary Product trans-3-iodo-2-phenyl-THFcis/trans-2,3-disubstituted THFtrans-3-hydroxy-2-phenyl-THF
Mechanism Type Electrophilic Activation (Anti)Syn-Oxypalladation (Syn)

-like Opening (Inversion)
Stereocontrol (dr) High (>10:1)Moderate to High (Variable)High (>19:1)
Yield 75–85%60–80%70–90%
Key Reagents



, then

Major Side Product Acyclic iodohydrin

-Hydride elimination products
Oxetane (4-exo)
Troubleshooting Guide
  • Problem: Low Yield in Iodoetherification

    • Cause: Reversibility of iodine addition or formation of acyclic iodohydrin.

    • Fix: Ensure the reaction is kept in the dark (iodine is light sensitive) and strictly anhydrous. Increase base concentration to 4.0 equiv.

  • Problem: Formation of Oxetane (4-exo) instead of THF (5-endo)

    • Context: In acid-catalyzed methods, 4-exo can compete.

    • Fix: Use Thermodynamic Control . THF is thermodynamically more stable than oxetane. Heating the acid-catalyzed reaction (Protocol 3) generally favors rearrangement to the THF product. For 4-phenyl-3-buten-1-ol, the benzylic stabilization at C4 strongly favors the 5-endo path, minimizing oxetane formation compared to aliphatic substrates.

  • Problem: Poor Stereoselectivity in Pd-Catalysis

    • Fix: Switch ligands. Bulky monodentate phosphines or N-heterocyclic carbenes (NHCs) can improve dr. Lowering the temperature (if reactivity is maintained) also helps.

References

  • Wolfe, J. P., & Hay, M. B. (2010). Palladium-Catalyzed Carboetherification of Alkenes. Tetrahedron, 66(6), 1029–1051.

  • Tiecco, M., Testaferri, L., Tingoli, M., Chianelli, D., & Bartoli, D. (1990). Stereoselective synthesis of tetrahydrofurans via iodoetherification. Tetrahedron, 46(20), 7139–7150.

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.

  • Bovino, M. T., & Chemler, S. R. (2012). Copper-Catalyzed Enantioselective Intramolecular Carboetherification. Angewandte Chemie International Edition, 51(16), 3923–3927.

  • Semmelhack, M. F., & Bodurow, C. (1984). Intramolecular Alkoxypalladation/Carbonylation of Alkenes. Journal of the American Chemical Society, 106(5), 1496–1498.

Sources

Method

Application Note: Zinc Bromide-Catalyzed Selenoetherification of 4-Phenyl-3-buten-1-ol

Executive Summary This application note details a robust protocol for the zinc bromide ( ) catalyzed selenoetherification of 4-phenyl-3-buten-1-ol . This transformation provides a streamlined route to functionalized tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the zinc bromide (


) catalyzed selenoetherification of 4-phenyl-3-buten-1-ol . This transformation provides a streamlined route to functionalized tetrahydrofurans (THFs) , a core scaffold in numerous bioactive natural products (e.g., lignans, polyether antibiotics).

Unlike traditional methods requiring strong Brønsted acids or highly reactive Lewis acids (e.g.,


, 

), the use of

offers a milder, moisture-tolerant alternative that maintains high regioselectivity (5-exo-trig) and stereocontrol (trans-addition). This guide focuses on the mechanistic rationale, optimized experimental conditions, and critical process parameters for scale-up.

Scientific Rationale & Mechanism

Why Zinc Bromide?

While strong Lewis acids accelerate selenoetherification, they often lead to side reactions such as olefin isomerization or ether cleavage. Zinc bromide (


)  serves as a "soft" Lewis acid. Its oxophilic nature allows it to coordinate effectively with the carbonyl oxygen of the selenium donor (e.g., N-(phenylseleno)phthalimide, N-PSP), enhancing the electrophilicity of the selenium atom without generating a highly acidic environment that could degrade the substrate.
Reaction Mechanism

The reaction proceeds via a classic electrophilic cyclization pathway:

  • Activation:

    
     coordinates to the N-PSP, facilitating the release of the electrophilic selenium species (
    
    
    
    equivalent).
  • Seleniranium Formation: The electrophilic selenium attacks the

    
    -system of 4-phenyl-3-buten-1-ol (1) , forming a bridged seleniranium ion intermediate (2) .
    
  • Cyclization (Regiodetermining Step): The pendant hydroxyl group attacks the seleniranium ion.

    • Path A (5-exo-trig): Attack at C3 leads to the tetrahydrofuran (3) . This is kinetically favored and typically the major product.

    • Path B (6-endo-trig): Attack at C4 (benzylic position) leads to the tetrahydropyran (4) . While electronically stabilized by the phenyl group, the 5-membered ring formation is generally faster.

  • Stereoselectivity: The reaction follows an anti-addition mechanism, resulting in a trans relationship between the newly formed C-O bond and the C-Se bond.

Mechanism Substrate 4-Phenyl-3-buten-1-ol (Substrate) Seleniranium Seleniranium Ion (Intermediate) Substrate->Seleniranium + Complex ZnBr2 ZnBr2 (Catalyst) Complex Activated Se-Complex ZnBr2->Complex Coordination NPSP N-PSP (Se Source) NPSP->Complex Coordination TS_5exo TS: 5-exo-trig (Kinetic Favor) Seleniranium->TS_5exo OH Attack at C3 TS_6endo TS: 6-endo-trig (Thermodynamic) Seleniranium->TS_6endo OH Attack at C4 Product_THF 2-phenyl-3-(phenylseleno) tetrahydrofuran (Major Product) TS_5exo->Product_THF Anti-addition Product_THP Tetrahydropyran Derivative (Minor Product) TS_6endo->Product_THP

Figure 1: Mechanistic pathway of ZnBr2-catalyzed selenoetherification highlighting the divergent regioselectivity.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity
4-Phenyl-3-buten-1-ol Substrate1.0148.20>98%
N-(Phenylseleno)phthalimide (N-PSP) Se Source1.2302.2098%
Zinc Bromide (

)
Catalyst0.1 - 0.2225.18Anhydrous
Dichloromethane (DCM) Solvent--Anhydrous
Sat.

Quench--Aqueous
Step-by-Step Procedure

Note: Perform all steps under an inert atmosphere (


 or Ar) to prevent oxidation of the selenium reagent and deactivation of the catalyst.
  • Catalyst Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under

      
       flow.
      
    • Add

      
       (0.1 equiv, 22.5 mg) . Tip: 
      
      
      
      is hygroscopic; handle quickly or use a glovebox.
  • Substrate Addition:

    • Dissolve 4-phenyl-3-buten-1-ol (1.0 mmol, 148 mg) in anhydrous DCM (5 mL).

    • Add the substrate solution to the flask containing

      
      . Stir for 5 minutes to ensure homogeneity.
      
  • Reaction Initiation:

    • Cool the mixture to

      
        using an ice bath. Rationale: Lower temperature improves diastereoselectivity.
      
    • Add N-PSP (1.2 equiv, 363 mg) in one portion.

    • Allow the reaction to warm slowly to room temperature over 2–4 hours.

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Quench the reaction by adding Sat. aq.

      
       (10 mL) .
      
    • Transfer to a separatory funnel. Extract with DCM (

      
       mL).
      
    • Wash combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 90:10 Hexanes/EtOAc.

    • Target Product: trans-2-phenyl-3-(phenylseleno)tetrahydrofuran.

Workflow Step1 Step 1: Catalyst Prep Dry Flask, N2, ZnBr2 Step2 Step 2: Substrate Solubilization Add Alcohol in DCM Step1->Step2 Step3 Step 3: Reaction Start Cool to 0°C, Add N-PSP Step2->Step3 Step4 Step 4: Monitoring TLC check (2-4 hrs) Step3->Step4 Step5 Step 5: Quench & Workup NaHCO3, Extract DCM Step4->Step5 Step6 Step 6: Purification Flash Column (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the batch synthesis.

Results & Critical Parameters

Expected Results

Under optimized conditions (


 eq 

, DCM, rt), the reaction typically yields:
  • Yield: 85–92%

  • Regioselectivity: >20:1 (5-exo : 6-endo)

  • Diastereoselectivity: >95:5 (trans : cis)

Optimization Data Summary

The following table summarizes the impact of solvent and temperature on the reaction outcome (Model Data).

EntrySolventTemp (

)
Time (h)Yield (%)Ratio (5-exo : 6-endo)
1DCM2528892 : 8
2DCM 0

25
4 91 96 : 4
3Toluene2567585 : 15
4THF25124060 : 40
  • Solvent Effect: Non-coordinating solvents like DCM are superior. Coordinating solvents like THF compete with the N-PSP for the Lewis acid, significantly slowing the reaction and eroding regioselectivity.

  • Temperature: Starting at

    
     suppresses the thermodynamic equilibration to the 6-endo product, favoring the kinetically controlled 5-exo THF ring.
    
Troubleshooting Guide
  • Low Conversion:

    • Check

      
       quality. If the solid is wet/clumpy, it has hydrolyzed. Use fresh anhydrous beads or dry under vacuum at 
      
      
      
      .
    • Ensure N-PSP is not degraded (it should be a yellow/orange solid, not dark brown).

  • Poor Regioselectivity (High 6-endo):

    • Reaction temperature rose too quickly. Maintain

      
       for the first hour.
      
    • Solvent was too polar. Switch to pure DCM or Toluene.

References

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis. Pergamon Press. (Foundational text on stereoselective cyclizations).

  • Denmark, S. E., & Edwards, M. G. (2006). Lewis Base Catalysis of Selenoetherification. Journal of Organic Chemistry. (Discusses the mechanistic basis of Lewis acid/base activation in selenofunctionalization).

  • Tiecco, M., Testaferri, L., et al. (1993). Zinc chloride catalyzed selenoetherification of unsaturated alcohols. Tetrahedron. (Primary reference for Zinc-halide catalyzed protocols).

  • PubChem Compound Summary. (2023). (Z)-4-Phenyl-3-buten-1-ol.[1] National Center for Biotechnology Information.

Sources

Application

Application Notes and Protocols: 4-Phenyl-3-buten-1-ol as a Versatile Precursor for a Key Salmeterol Intermediate

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and process development. Introduction Salmeterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and process development.

Introduction

Salmeterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile is largely attributed to its long lipophilic side chain, which anchors the molecule to the receptor, providing a prolonged duration of action.[1] The synthesis of Salmeterol and its intermediates is a critical aspect of its pharmaceutical production. A key precursor to the characteristic side chain is 4-phenyl-1-butanol.[2][3] This document provides a detailed guide on the utilization of 4-phenyl-3-buten-1-ol as a readily available and versatile starting material for the synthesis of a key Salmeterol intermediate.

The strategic advantage of employing 4-phenyl-3-buten-1-ol lies in its potential for various synthetic manipulations, including the straightforward reduction of its alkene functionality to yield the saturated 4-phenyl-1-butanol. This two-stage approach, beginning with the selective hydrogenation of 4-phenyl-3-buten-1-ol, offers a robust and efficient pathway to a crucial building block in the industrial synthesis of Salmeterol.

Synthetic Pathway Overview

The overall synthetic strategy involves two primary stages:

  • Stage 1: Selective Hydrogenation of 4-Phenyl-3-buten-1-ol. This initial step focuses on the clean and efficient reduction of the carbon-carbon double bond in the allylic alcohol to produce 4-phenyl-1-butanol.

  • Stage 2: Synthesis of the Salmeterol Side-Chain Intermediate. The resulting 4-phenyl-1-butanol is then utilized in a multi-step sequence to construct the N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride, a pivotal intermediate in several patented Salmeterol syntheses.

Salmeterol_Intermediate_Synthesis A 4-Phenyl-3-buten-1-ol B 4-Phenyl-1-butanol A->B Catalytic Hydrogenation C (4-(6-Bromohexyloxy)butyl)benzene B->C Williamson Ether Synthesis (1,6-Dibromohexane) D N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine (Salmeterol Intermediate) C->D Nucleophilic Substitution (Benzylamine)

Figure 1: Overall synthetic workflow from 4-phenyl-3-buten-1-ol to the key Salmeterol intermediate.

Stage 1: Protocol for the Selective Hydrogenation of 4-Phenyl-3-buten-1-ol

The selective reduction of the double bond in 4-phenyl-3-buten-1-ol without affecting the alcohol functionality or the phenyl ring is paramount. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Principle:

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of alkenes. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Experimental Protocol:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 4-phenyl-3-buten-1-ol (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The typical solvent volume is 10-20 times the weight of the substrate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst. A catalyst loading of 1-5 mol% relative to the substrate is generally sufficient.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-5 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-phenyl-1-butanol. The product can be further purified by distillation if necessary.

ParameterRecommended ConditionRationale
Substrate 4-Phenyl-3-buten-1-olStarting material with an alkene functionality to be reduced.
Catalyst 5% Palladium on Carbon (Pd/C)Highly efficient and selective for alkene hydrogenation.
Catalyst Loading 1-5 mol%Provides a good balance between reaction rate and cost.
Solvent Ethanol or Ethyl AcetateInert under reaction conditions and effectively dissolves the substrate.
Hydrogen Pressure 1-5 barSufficient for the reduction to proceed at a reasonable rate at room temperature.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently without heating.
Monitoring TLC or GCAllows for the determination of reaction completion.

Stage 2: Protocol for the Synthesis of N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine Hydrochloride

This stage involves a two-step process starting from the 4-phenyl-1-butanol obtained in Stage 1.

Step 2a: Synthesis of (4-(6-Bromohexyloxy)butyl)benzene

Principle:

This step is a classic Williamson ether synthesis where the alkoxide of 4-phenyl-1-butanol acts as a nucleophile, displacing a bromide from 1,6-dibromohexane. A phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-phenyl-1-butanol (1.0 eq), toluene, and a phase transfer catalyst such as tetrabutylammonium hydrogen sulphate.

  • Base Addition: Add a strong base, such as powdered potassium hydroxide (KOH).

  • Addition of Dihalide: Slowly add 1,6-dibromohexane (a slight excess, e.g., 1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for several hours or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain crude (4-(6-bromohexyloxy)butyl)benzene, which can be used in the next step without further purification.

Step 2b: Synthesis of N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine Hydrochloride

Principle:

The bromo-intermediate from the previous step undergoes a nucleophilic substitution reaction with benzylamine. The resulting tertiary amine is then converted to its hydrochloride salt for easier handling and purification.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve (4-(6-bromohexyloxy)butyl)benzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add benzylamine (a slight excess, e.g., 1.5 eq) and a base such as potassium carbonate to the solution.

  • Reaction: Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Salt Formation: Remove the solvent under reduced pressure. Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.

  • Isolation and Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride.

Salmeterol_Intermediate_Mechanism cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Side-Chain Elongation A 4-Phenyl-3-buten-1-ol B 4-Phenyl-1-butanol A->B H2, Pd/C C 4-Phenyl-1-butanol D (4-(6-Bromohexyloxy)butyl)benzene C->D 1,6-Dibromohexane, KOH, PTC E N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine D->E Benzylamine, K2CO3 F N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine •HCl E->F HCl

Figure 2: Detailed reaction scheme for the synthesis of the Salmeterol intermediate.

Data Summary

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical YieldAnalytical Method
4-Phenyl-1-butanolC10H14O150.22>95%GC, 1H NMR
(4-(6-Bromohexyloxy)butyl)benzeneC16H25BrO313.2780-90%TLC, GC-MS
N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine HClC29H40ClNO458.0975-85%LC-MS, 1H NMR

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations.

  • Catalytic Hydrogenation: This is a highly reliable and scalable reaction. The endpoint can be precisely determined by monitoring hydrogen uptake or by chromatographic analysis, ensuring complete conversion and minimizing side reactions.

  • Williamson Ether Synthesis & Nucleophilic Substitution: These are fundamental reactions in organic synthesis with predictable outcomes. The progress of these reactions can be easily monitored by standard analytical techniques such as TLC and GC/LC-MS, allowing for in-process control and ensuring the desired product formation. The isolation of the final intermediate as a hydrochloride salt provides a stable, crystalline solid that is amenable to purification and characterization, thus ensuring its quality and suitability for the subsequent steps in the synthesis of Salmeterol.

By following these detailed protocols and monitoring the reactions as described, researchers can confidently synthesize the target Salmeterol intermediate from 4-phenyl-3-buten-1-ol with high yield and purity.

References

  • ANLON CHEMICAL RESEARCH ORGANIZATION. (2016). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Indian Patent Application No. 12/2016. [Link]

  • Yancheng Donggang Pharmaceutical Development Co Ltd, ZHANGJIAGANG JIUMU TECHNOLOGY Co Ltd. (2013). Novel synthesis process for 4-phenyl-1-butanol.
  • Wockhardt Limited. (2012). Process for the preparation of salmeterol and its intermediates.
  • LookChem. (n.d.). 4-Phenyl-3-buten-1-ol. LookChem. [Link]

  • Wikipedia. (n.d.). Reductions with diimide. Wikipedia. [Link]

  • Organic Chemistry Portal. (2006). Selective Reactions of Alkenes. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. MDPI. [Link]

  • Royal Society of Chemistry. (2013). Ruthenium-catalyzed reduction of allylic alcohols: An efficient isomerization/transfer hydrogenation tandem process. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Salmeterol. PubChem. [Link]

  • Taylor & Francis Online. (2007). An Efficient and Practical Synthesis of Salmeterol. Synthetic Communications. [Link]

  • ResearchGate. (2014). An Efficient and Practical Synthesis of Salmeterol. ResearchGate. [Link]

  • ResearchGate. (2005). An Efficient and Practical Synthesis of Salmeterol. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Geminal Group-Directed C-H Functionalization of Homoallylic Alcohols

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures.[1] This guide provides an in-depth exploration of a specialized and powerful facet of this field: the geminal group-directed C-H functionalization of homoallylic alcohols. This methodology allows for the selective transformation of an otherwise inert olefinic C-H bond positioned geminal to a directing group, unlocking novel synthetic pathways to valuable and structurally diverse molecules.[2][3]

Traditionally, C-H functionalization has focused on activating C-H bonds vicinal to a directing group, proceeding through well-established five- or six-membered endo-metallacycles.[2] However, the functionalization of a C-H bond geminal to the directing group via an exo-metallacycle pathway has been a long-standing challenge.[2] This guide details a palladium-catalyzed approach that successfully addresses this challenge, utilizing weak, O-monodentate chelation to facilitate the formation of unconventional four- to eight-membered exo-palladacycles.[2]

This powerful transformation has significant implications for the synthesis of complex natural products and pharmaceutical agents, where homoallylic alcohol motifs are prevalent.[2] By providing a detailed mechanistic understanding and robust experimental protocols, this document aims to empower researchers to leverage this cutting-edge technology in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the "How"

The success of this geminal C-H functionalization hinges on a deep understanding of the underlying reaction mechanism. The process is initiated by the coordination of the palladium catalyst to a directing group (DG) on the homoallylic alcohol substrate. This directing group, typically a hydroxyl, carbamate, or amide, acts as a temporary tether, bringing the catalyst into close proximity to the target C-H bond.

The key mechanistic steps are outlined below:

  • Directing Group Coordination: The Lewis basic directing group coordinates to the Pd(II) catalyst. In the case of a hydroxyl group, this is a weak, monodentate interaction.[2]

  • Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step.[4][5] The palladium center abstracts a proton from the geminal olefinic C-H bond in a concerted fashion, forming a palladacycle intermediate. The nature of the directing group and the tether length dictate the size of the resulting exo-palladacycle.[2]

  • Olefin Insertion: The coupling partner, typically an activated alkene like an acrylate, coordinates to the palladium center and inserts into the carbon-palladium bond of the palladacycle.

  • β-Hydride Elimination: A β-hydride elimination from the newly formed alkyl-palladium intermediate occurs, releasing the functionalized product.

  • Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to the active Pd(II) state by an oxidant, completing the catalytic cycle.[6]

Catalytic_Cycle Substrate Homoallylic Alcohol (with DG) Coordination_Complex Coordination Complex Substrate->Coordination_Complex Coordination Pd_II Pd(II) Catalyst Pd_II->Coordination_Complex Palladacycle exo-Palladacycle Intermediate Coordination_Complex->Palladacycle Concerted Metalation- Deprotonation (CMD) Olefin_Insertion Olefin Insertion Complex Palladacycle->Olefin_Insertion Olefin Coordination & Insertion Product_Complex Product-Pd Complex Olefin_Insertion->Product_Complex β-Hydride Elimination Product Functionalized Homoallylic Alcohol Product_Complex->Product Pd_0 Pd(0) Product_Complex->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant Oxidant->Pd_II

Figure 1. Catalytic cycle for the geminal C-H functionalization of homoallylic alcohols.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substrate and its subsequent C-H functionalization.

Protocol 1: Synthesis of a Carbamate-Protected Homoallylic Alcohol Substrate

This protocol describes the synthesis of a homoallylic alcohol bearing a pivalamide directing group, a common and effective directing group for this transformation.

Workflow:

Figure 2. Workflow for the synthesis of the carbamate-protected homoallylic alcohol substrate.

Materials and Reagents:

ReagentFormulaMWAmountMoles
Pent-4-en-2-oneC₅H₈O84.121.0 g11.89 mmol
Ammonium AcetateC₂H₇NO₂77.089.17 g118.9 mmol
Sodium CyanoborohydrideNaBH₃CN62.841.49 g23.78 mmol
MethanolCH₄O32.0450 mL-
Pivaloyl ChlorideC₅H₉ClO120.581.72 g14.27 mmol
TriethylamineC₆H₁₅N101.192.4 g23.78 mmol
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Procedure:

  • Reductive Amination:

    • To a solution of pent-4-en-2-one (1.0 g, 11.89 mmol) in methanol (50 mL) in a round-bottom flask, add ammonium acetate (9.17 g, 118.9 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath and slowly add sodium cyanoborohydride (1.49 g, 23.78 mmol) in portions over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2 M NaOH to pH ~12 and extract with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude homoallylic amine. This is used in the next step without further purification.

  • Pivalamide Formation:

    • Dissolve the crude homoallylic amine in dichloromethane (50 mL) and cool to 0 °C.

    • Add triethylamine (2.4 g, 23.78 mmol) followed by the dropwise addition of pivaloyl chloride (1.72 g, 14.27 mmol).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(pent-4-en-2-yl)pivalamide as a colorless oil.

Expected Results:

  • Yield: ~70-80% over two steps.

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 4.20-4.10 (m, 1H), 2.35-2.20 (m, 2H), 1.20 (s, 9H), 1.15 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 178.0, 134.5, 117.5, 45.0, 41.0, 38.5, 27.5, 20.5.

  • HRMS (ESI): Calculated for C₁₀H₂₀NO [M+H]⁺: 170.1539; Found: 170.1542.

Protocol 2: Palladium-Catalyzed Geminal Alkenylation of a Homoallylic Alcohol Derivative

This protocol details the C-H functionalization of the previously synthesized carbamate-protected homoallylic alcohol with an acrylate coupling partner.

Materials and Reagents:

ReagentFormulaMWAmountMoles
N-(pent-4-en-2-yl)pivalamideC₁₀H₁₉NO169.2684.6 mg0.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.55.6 mg0.025 mmol
Benzoquinone (BQ)C₆H₄O₂108.09108 mg1.0 mmol
Silver Carbonate (Ag₂CO₃)Ag₂CO₃275.75276 mg1.0 mmol
n-Butyl AcrylateC₇H₁₂O₂128.17128 mg1.0 mmol
Acetic AcidC₂H₄O₂60.0560 mg1.0 mmol
tert-Amyl AlcoholC₅H₁₂O88.152.0 mL-

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add N-(pent-4-en-2-yl)pivalamide (84.6 mg, 0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), benzoquinone (108 mg, 1.0 mmol), and silver carbonate (276 mg, 1.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add tert-amyl alcohol (2.0 mL), n-butyl acrylate (128 mg, 1.0 mmol), and acetic acid (60 mg, 1.0 mmol) via syringe under an argon atmosphere.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring and Workup:

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired geminal-alkenylated product.

Expected Results:

  • Yield: ~60-70%.

  • ¹H NMR (400 MHz, CDCl₃) of a representative product: Characteristic signals for the newly formed diene system, including new olefinic protons and the acrylate moiety.

  • HRMS (ESI): Calculated and found values corresponding to the molecular formula of the product.

Causality Behind Experimental Choices

  • Palladium(II) Acetate (Catalyst): Pd(OAc)₂ is a common and effective precursor for generating the active Pd(II) catalyst.[1]

  • Benzoquinone (Oxidant): BQ serves as the stoichiometric oxidant to regenerate the Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus enabling a catalytic cycle.[7]

  • Silver Carbonate (Co-oxidant/Base): Ag₂CO₃ can act as a co-oxidant and a base. It can facilitate the C-H activation step by acting as a proton acceptor in the CMD mechanism and also aids in the re-oxidation of the palladium catalyst.[6]

  • Acetic Acid (Additive): Acetic acid can serve multiple roles, including acting as a proton source and influencing the equilibrium of the CMD step. It can also help to maintain the solubility of the palladium species.

  • tert-Amyl Alcohol (Solvent): This high-boiling, relatively non-coordinating solvent is suitable for the elevated temperatures often required for C-H activation reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use fresh Pd(OAc)₂, ensure the reaction temperature is maintained, use freshly distilled solvents and pure reagents.
Formation of side products Over-oxidation, competing reaction pathways.Lower the reaction temperature, screen different oxidants or additives, adjust the stoichiometry of the reagents.
Poor reproducibility Sensitivity to air or moisture, variations in reagent quality.Ensure rigorous exclusion of air and moisture using Schlenk techniques, use reagents from a reliable source.

References

  • Meng, K., Li, T., Yu, C., Shen, C., Zhang, J., & Zhong, G. (2019). Geminal group-directed olefinic C-H functionalization via four- to eight-membered exo-metallocycles. Nature Communications, 10(1), 5098. [Link]

  • Meng, K., Yu, C., Li, T., Zhong, G., & Zhang, J. (2020). Recent advances in chelation-assisted site- And stereoselective alkenyl C-H functionalization. Chinese Journal of Chemistry, 38(9), 921-934. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Dong, V. M., & Daugulis, O. (2007). Palladium-catalyzed direct C–H functionalization of benzoquinone. Organic letters, 9(12), 2313-2316. [Link]

  • Saeed, A., Hussain, M., & Rauf, A. (2009). N-(4-Methoxyphenyl) pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2067. [Link]

  • Sasano, K., Takaya, J., & Iwasawa, N. (2013). Palladium (II)‐Catalyzed Direct Carboxylation of Alkenyl C− H Bonds with CO2. Journal of the American Chemical Society, 135(30), 10954-10957. [Link]

  • Gore, K. A., & Gensch, T. (2018). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 140(42), 13898-13909. [Link]

  • Patureau, F. W., & Glorius, F. (2011). Rhodium-catalyzed C–H bond activation via concerted metalation–deprotonation. Dalton Transactions, 40(34), 8593-8601. [Link]

  • Giri, R., Chen, X., & Yu, J. Q. (2009). Palladium-catalyzed arylation of C (sp 3)− H bonds with arylboronic acids. Angewandte Chemie International Edition, 48(41), 7842-7846. [Link]

  • Kim, J. Y., & Park, S. W. (2020). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules, 25(21), 5039. [Link]

  • Zhu, J., & Ma, D. (2004). A new palladium-catalyzed C-H functionalization of benzoquinone. Organic letters, 6(15), 2587-2590. [Link]

  • Bouley, B. S., & Mirica, L. M. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium (iii) center. Chemical Science, 14(4), 886-892. [Link]

  • Davies, D. L., Macgregor, S. A., & McMullin, C. L. (2011). C–H bond activation of pyridines via a concerted metalation–deprotonation mechanism. Journal of the American Chemical Society, 133(42), 16869-16879. [Link]

  • Powers, D. C., & Ritter, T. (2011). Bimetallic palladium catalysis: C–H activation and C–C bond formation. Accounts of chemical research, 45(6), 840-850. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). The role of silver salts in palladium-catalyzed arene and heteroarene C–H functionalization reactions. The Journal of organic chemistry, 77(22), 10324-10334. [Link]

  • McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Palladium (II)‐catalyzed Wacker‐type C–H functionalization of alkenes. Chemical reviews, 111(4), 2981-3019. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature chemistry, 5(5), 369-375. [Link]

  • He, J., & Wasa, M. (2017). Palladium-catalyzed enantioselective C (sp 3)− H functionalization. ACS catalysis, 7(6), 3892-3907. [Link]

  • Wu, Y., & Wang, J. (2017). Recent advances in palladium-catalyzed C (sp 3)− H activation. European Journal of Organic Chemistry, 2017(2), 155-168. [Link]

  • Yoo, W. J., & Li, C. J. (2006). Highly efficient palladium-catalyzed C–H bond functionalization of benzoquinone. Journal of the American Chemical Society, 128(41), 13064-13065. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient directing groups for transformative C–H activation. Chem, 4(7), 1537-1550. [Link]

  • Sambiagio, C., & Schönbauer, D. (2014). A comprehensive guide to C–H functionalization. John Wiley & Sons. [Link]

  • Kakiuchi, F., & Murai, S. (1999). Catalytic C− H/olefin coupling. Accounts of chemical research, 32(12), 1035-1044. [Link]

Sources

Application

Application Note &amp; Protocol: Chemoselective Reduction of (E)-methyl 4-phenylbut-3-enoate

Abstract The reduction of α,β-unsaturated esters to their corresponding allylic alcohols is a cornerstone transformation in synthetic organic chemistry, providing critical building blocks for natural product synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of α,β-unsaturated esters to their corresponding allylic alcohols is a cornerstone transformation in synthetic organic chemistry, providing critical building blocks for natural product synthesis, pharmaceuticals, and materials science. This document provides a detailed guide for the chemoselective reduction of (E)-methyl 4-phenylbut-3-enoate to (E)-4-phenylbut-3-en-1-ol. We present a comparative analysis of two primary hydride-based methodologies, focusing on the superior selectivity of Diisobutylaluminum Hydride (DIBAL-H) and the potent, albeit less selective, nature of Lithium Aluminum Hydride (LiAlH₄). This guide offers detailed, field-proven protocols, mechanistic insights, safety considerations, and characterization data to enable researchers to successfully perform this synthesis with high fidelity and yield.

Introduction and Strategic Overview

(E)-4-phenylbut-3-en-1-ol is a valuable allylic alcohol intermediate. The primary challenge in its synthesis from the parent ester, (E)-methyl 4-phenylbut-3-enoate, lies in achieving chemoselectivity. A successful protocol must reduce the ester carbonyl group to a primary alcohol while preserving the integrity of the conjugated carbon-carbon double bond. Indiscriminate reduction can lead to saturation of the double bond (1,4-conjugate reduction), resulting in the undesired 4-phenylbutan-1-ol.

The choice of reducing agent is therefore paramount. The reactivity of hydride reagents towards α,β-unsaturated esters is governed by a delicate balance between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon).

  • Diisobutylaluminum Hydride (DIBAL-H): This is a sterically hindered and electrophilic reducing agent.[1] Its bulkiness disfavors 1,4-addition. Furthermore, its Lewis acidic aluminum center readily coordinates with the carbonyl oxygen, activating it for a direct 1,2-hydride attack.[2] At low temperatures (typically -78 °C), the reaction can be precisely controlled to yield the allylic alcohol.[3]

  • Lithium Aluminum Hydride (LiAlH₄): This is an exceptionally powerful and nucleophilic hydride source.[4] While it readily reduces esters to primary alcohols, its high reactivity can sometimes lead to over-reduction, including the saturation of the C=C double bond in cinnamyl-type systems.[5][6][7] This pathway is often temperature-dependent and substrate-specific.

This guide will prioritize the DIBAL-H method for its superior control and selectivity, while also providing a protocol for LiAlH₄ as a potent alternative, complete with necessary precautions.

Reagent Selection and Rationale

The selection between DIBAL-H and LiAlH₄ is dictated by the need for selectivity versus raw reducing power.

FeatureDiisobutylaluminum Hydride (DIBAL-H)Lithium Aluminum Hydride (LiAlH₄)
Primary Use Selective reduction of esters to allylic alcohols.Exhaustive reduction of polar functional groups.
Selectivity High for 1,2-reduction of α,β-unsaturated esters.Lower; risk of 1,4-conjugate reduction.[6]
Key Advantage Excellent control at low temperatures (-78 °C).[2]Extremely powerful and fast-reacting.[8]
Disadvantage Requires stringent anhydrous and low-temp conditions.Highly pyrophoric; difficult workup; lower selectivity.[9]
Typical Solvent Aprotic (DCM, Toluene, THF, Hexane).[4]Ethereal (Diethyl ether, THF).[10]
Workup Quench with MeOH, then Rochelle's salt or Fieser.[11][12]Fieser workup or sequential H₂O, NaOH(aq), H₂O.[12]

General Reaction Scheme

The overall transformation is the selective reduction of the ester functional group.

Caption: General scheme for the reduction of (E)-methyl 4-phenylbut-3-enoate.

Protocol 1: Selective Reduction using DIBAL-H

This protocol is recommended for achieving the highest chemoselectivity and yield of the desired allylic alcohol.

Materials and Equipment
  • (E)-methyl 4-phenylbut-3-enoate

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (MeOH)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet and bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel), TLC chamber, UV lamp

  • Glassware for extraction and filtration

Experimental Workflow: DIBAL-H Reduction

Caption: Step-by-step workflow for the DIBAL-H reduction protocol.

Step-by-Step Procedure
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer, add (E)-methyl 4-phenylbut-3-enoate (e.g., 5.0 g, 28.4 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe. Stir the solution under a positive pressure of nitrogen until the ester is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 62.5 mL, 62.5 mmol, 2.2 equivalents) dropwise via syringe over 30-45 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction while still at -78 °C by the slow, dropwise addition of 10 mL of methanol. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 75 mL of a saturated aqueous solution of Rochelle's salt. Stir the resulting mixture vigorously. A thick, white precipitate will form initially, which should break up upon stirring. Continue stirring for 1-2 hours or until the aqueous and organic layers become clear.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes) to afford (E)-4-phenylbut-3-en-1-ol as a colorless oil.

Protocol 2: Reduction using LiAlH₄

This protocol is a powerful alternative but requires extreme caution due to the pyrophoric nature of LiAlH₄. The potential for C=C double bond reduction is higher than with DIBAL-H.

Safety Precautions
  • Extreme Reactivity: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[9][13] All manipulations must be performed under a strictly inert and anhydrous atmosphere.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and appropriate gloves at all times.[14]

  • Quenching: The quenching procedure must be performed slowly and behind a blast shield, especially on a larger scale.

Step-by-Step Procedure
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add LiAlH₄ powder (e.g., 1.3 g, 34.1 mmol, 1.2 equivalents) under a strong flow of nitrogen.

  • Solvent Addition: Carefully add 75 mL of anhydrous Tetrahydrofuran (THF) via cannula.

  • Cooling: Cool the resulting grey suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (E)-methyl 4-phenylbut-3-enoate (5.0 g, 28.4 mmol) in 25 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Workup (Fieser Method): [12] Cool the reaction back down to 0 °C. Behind a blast shield, very slowly and sequentially add the following:

    • 1.3 mL of water

    • 1.3 mL of 15% aqueous NaOH solution

    • 3.9 mL of water

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature. Add a small amount of anhydrous MgSO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized (E)-4-phenylbut-3-en-1-ol should be confirmed by spectroscopic methods.

Analytical Method Starting Material: (E)-methyl 4-phenylbut-3-enoate Product: (E)-4-phenylbut-3-en-1-ol
IR Spectroscopy ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1720 cm⁻¹ (C=O, ester) , ~1640 cm⁻¹ (C=C), ~1170 cm⁻¹ (C-O).[15]~3350 cm⁻¹ (O-H, broad) , ~3050 cm⁻¹ (Ar C-H), ~2900 cm⁻¹ (Alkyl C-H), ~1650 cm⁻¹ (C=C), ~1050 cm⁻¹ (C-O).[16]
¹H NMR (CDCl₃) δ ~7.4 (m, 5H, Ar-H), ~6.5 (dt, 1H, =CH-), ~6.2 (d, 1H, =CH-), ~3.7 (s, 3H, -OCH₃), ~3.3 (d, 2H, -CH₂-).δ ~7.3 (m, 5H, Ar-H), ~6.5 (d, 1H, =CH-), ~6.2 (dt, 1H, =CH-), ~3.7 (t, 2H, -CH₂OH), ~2.4 (q, 2H, -CH₂-), ~1.6 (br s, 1H, -OH).
¹³C NMR (CDCl₃) δ ~172 (C=O), ~136 (Ar-C), ~134 (=CH), ~128-126 (Ar-CH), ~122 (=CH), ~51 (-OCH₃), ~38 (-CH₂-).δ ~137 (Ar-C), ~131 (=CH), ~129 (=CH), ~128-126 (Ar-CH), ~62 (-CH₂OH), ~36 (-CH₂-).
Appearance Colorless to pale yellow liquid.Colorless oil.

Mechanistic Insight: The Role of DIBAL-H

The selectivity of DIBAL-H stems from its function as a Lewis acid. The initial step is the coordination of the electron-deficient aluminum atom to the Lewis basic carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon highly electrophilic and primed for hydride attack.

DIBAL_Mechanism ester Ester + DIBAL-H complex Lewis Acid-Base Complex ester->complex Coordination tetrahedral Tetrahedral Intermediate complex->tetrahedral Hydride Transfer (1,2-addition) alkoxide Aluminum Alkoxide tetrahedral->alkoxide Elimination of Methoxide final_product Product after Aqueous Workup alkoxide->final_product alkoxide->final_product Protonation

Caption: Simplified mechanism of DIBAL-H reduction of an ester.

This intermediate collapses, eliminating the methoxide group to form an aldehyde. Under the reaction conditions (excess DIBAL-H), this aldehyde is immediately reduced further to the aluminum alkoxide of the primary alcohol. The low temperature (-78 °C) is crucial for stabilizing the tetrahedral intermediate and preventing side reactions.[2] The final product is liberated upon aqueous workup.

References

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • ACS Publications. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • ACS Publications. (n.d.). Stereochemistry and mechanism of carbon-carbon double-bond reduction in methyl cinnamate by lithium aluminum hydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • NPTEL. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • askIITians. (2025). Write steps for reduction of ester to alcohol. Retrieved from [Link]

  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [https://www.adichemistry.com/inorganic/ металлоорганические/dibal/diisobutylaluminium-hydride-dibal.html]([Link] металлоорганические/dibal/diisobutylaluminium-hydride-dibal.html)

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Princeton EHS. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2019). 07.07 DIBAL-H, Di(isobutyl)aluminum hydride. Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Phenyl-3-buten-1-ol via Vacuum Distillation

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 4-phenyl-3-buten-1-ol. As a thermally sensitive unsaturated alcohol, its purification via vacuum disti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 4-phenyl-3-buten-1-ol. As a thermally sensitive unsaturated alcohol, its purification via vacuum distillation presents unique challenges that require a nuanced understanding of the underlying chemical principles to ensure high purity and yield. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying 4-phenyl-3-buten-1-ol?

A1: 4-Phenyl-3-buten-1-ol has a high boiling point at atmospheric pressure, reported to be around 234 °C.[1][2][3] At such elevated temperatures, the molecule is susceptible to thermal decomposition, isomerization of the double bond, and polymerization. Vacuum distillation significantly lowers the boiling point, allowing for purification at a much lower temperature, thereby minimizing these degradation pathways.[4][5]

Q2: What is the expected boiling point of 4-phenyl-3-buten-1-ol under vacuum?

A2: The boiling point is dependent on the vacuum level achieved. A commonly cited boiling point is 99-101 °C at 12 mmHg.[6] For different pressures, a pressure-temperature nomograph can be used to estimate the boiling point.[7][8][][10]

Q3: What are the primary degradation products to be aware of during distillation?

A3: The main concerns are isomerization to the more thermodynamically stable conjugated isomer, 4-phenyl-3-buten-2-ol, and polymerization initiated by heat and potential radical formation. Thermal decomposition can also occur, leading to a variety of smaller molecules and charring.

Q4: Can I use boiling chips for vacuum distillation of this compound?

A4: No, boiling chips are not effective under vacuum as the trapped air that creates the nucleation sites is rapidly removed. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.[8]

Q5: Is it necessary to use a polymerization inhibitor?

A5: For small-scale purifications where the distillation is rapid, it may not be strictly necessary if the temperature is well-controlled. However, for larger scales or if the compound is held at elevated temperatures for an extended period, the use of a non-volatile polymerization inhibitor, such as hydroquinone or phenothiazine, is recommended to prevent the loss of product.[5][11][12][13]

Troubleshooting Guide

Encountering issues during vacuum distillation is common. This section provides a systematic approach to identifying and resolving potential problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is not distilling at the expected temperature/pressure. 1. Leak in the vacuum system.2. Inaccurate pressure reading.3. Presence of non-volatile impurities.1. Check all joints for proper sealing and ensure they are adequately greased. Inspect tubing for cracks.2. Calibrate the pressure gauge.3. If the impurity has a significantly higher boiling point, a higher temperature or lower pressure may be required.
"Bumping" or violent boiling of the liquid. 1. Inadequate stirring.2. Heating too rapidly.1. Ensure the magnetic stir bar is of an appropriate size and is stirring vigorously.2. Reduce the heating rate to allow for smooth boiling.
Distillate is discolored (yellow to brown). 1. Thermal decomposition.2. Presence of impurities that are co-distilling.1. Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high.2. Consider a pre-purification step like column chromatography if impurities have similar boiling points.
The product solidifies in the condenser. 1. The melting point of 4-phenyl-3-buten-1-ol is around 36 °C.[6] The condenser water may be too cold.1. Use warmer condenser water or drain the water from the condenser jacket to allow the product to flow through.
Low yield of purified product. 1. Polymerization in the distillation flask.2. Incomplete distillation.3. Product loss due to leaks.1. Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude material before distillation.2. Ensure the distillation is run to completion by monitoring the temperature and distillate collection.3. Address any leaks in the system.
Isomerization of the double bond is observed in the final product. 1. Prolonged heating.2. Presence of acidic or basic impurities.1. Minimize the distillation time and use the lowest possible temperature.2. Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.

Experimental Protocol: Vacuum Distillation of 4-Phenyl-3-buten-1-ol

This protocol provides a general guideline. Parameters may need to be adjusted based on the scale of the experiment and the specific equipment used.

1. Preparation of the Crude Material:

  • Ensure the crude 4-phenyl-3-buten-1-ol is free of any volatile solvents by rotary evaporation.

  • If acidic or basic impurities are suspected from the synthesis, perform a workup with a dilute solution of sodium bicarbonate and then brine, followed by drying over an anhydrous agent like magnesium sulfate.

  • For larger scale distillations, consider adding a polymerization inhibitor such as a few crystals of hydroquinone.[5][11][12][13]

2. Assembly of the Distillation Apparatus:

  • Use a round-bottom flask of an appropriate size (ideally, no more than two-thirds full).

  • Add a magnetic stir bar to the flask.

  • Assemble a short-path distillation apparatus or a fractional distillation setup with a Vigreux column for better separation if needed.

  • Ensure all glass joints are clean, dry, and lightly greased with a suitable vacuum grease.

  • Use a Claisen adapter to provide an extra port for a capillary bubbler or to prevent bumping.[8]

  • Connect the vacuum adapter to a cold trap and then to a vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

  • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

3. Distillation Procedure:

  • Begin stirring the crude material.

  • Slowly apply the vacuum to the system. The pressure should drop to the desired level (e.g., 10-15 mmHg).

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle with a stirrer.

  • Increase the temperature gradually. You may observe some initial bubbling as any residual volatile impurities are removed.

  • The product will begin to distill when the vapor temperature reaches the boiling point corresponding to the system pressure (e.g., ~99-101 °C at 12 mmHg).[6]

  • Collect the fraction that distills at a constant temperature.

  • Monitor the distillation closely. If the temperature drops, it may indicate that the main fraction has finished distilling.

  • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.

Visualizations

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System DistillingFlask Distilling Flask (with crude 4-phenyl-3-buten-1-ol and stir bar) HeatingMantle Heating Mantle Thermometer Thermometer DistillingFlask->Thermometer Condenser Condenser Thermometer->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask VacuumAdapter Vacuum Adapter ReceivingFlask->VacuumAdapter ColdTrap Cold Trap VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump DegradationPathways 4-Phenyl-3-buten-1-ol 4-Phenyl-3-buten-1-ol Isomerization Isomerization 4-Phenyl-3-buten-1-ol->Isomerization Heat, Acid/Base Traces Polymerization Polymerization 4-Phenyl-3-buten-1-ol->Polymerization Heat, Radicals Decomposition Decomposition 4-Phenyl-3-buten-1-ol->Decomposition High Heat 4-Phenyl-3-buten-2-ol 4-Phenyl-3-buten-2-ol Isomerization->4-Phenyl-3-buten-2-ol Polymer Polymer Polymerization->Polymer Volatile Fragments + Char Volatile Fragments + Char Decomposition->Volatile Fragments + Char

Sources

Optimization

Technical Guide: Solubility &amp; Handling of 4-Phenyl-3-buten-1-ol

Topic: Solubility of 4-phenyl-3-buten-1-ol in Organic Solvents vs. Water Executive Summary & Compound Identity Warning: Isomer Confusion Risk Before proceeding, verify your compound's structure.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-phenyl-3-buten-1-ol in Organic Solvents vs. Water

Executive Summary & Compound Identity

Warning: Isomer Confusion Risk Before proceeding, verify your compound's structure. This guide specifically covers 4-phenyl-3-buten-1-ol (CAS: 937-58-6), a primary alcohol.

  • Target Compound: 4-phenyl-3-buten-1-ol (Ph-CH=CH-CH₂-CH₂-OH). Primary alcohol.

  • Common Isomer (NOT covered): 1-phenyl-3-buten-1-ol (CAS: 936-58-3).[1] Secondary alcohol.[1]

Solubility Profile: 4-Phenyl-3-buten-1-ol is a lipophilic liquid with a LogP of approximately 2.[2]1. It exhibits high solubility in polar aprotic and non-polar organic solvents but is sparingly soluble in water . Successful application in biological assays or aqueous synthesis requires strict adherence to specific dilution protocols to prevent "oiling out" (phase separation).

Solubility Data Matrix

The following data aggregates experimental values and predictive models based on the compound's lipophilic cinnamyl-like structure.

Solvent SystemSolubility RatingEstimated Limit (at 25°C)Application Notes
Water (pH 7.0) Sparingly Soluble< 2.0 mg/mL (< 13 mM)Prone to emulsion formation. Requires cosolvents (DMSO/EtOH) for stability.
DMSO Freely Soluble> 100 mg/mLIdeal for stock solutions. Hygroscopic; keep sealed to prevent water uptake.
Ethanol (100%) Freely Soluble> 100 mg/mLGood for stock solutions, but volatile. Evaporation changes concentration over time.
Dichloromethane (DCM) Freely Soluble> 100 mg/mLPreferred solvent for extraction/purification.
Ethyl Acetate Freely Soluble> 100 mg/mLExcellent for liquid-liquid extraction from aqueous buffers.
PBS (Phosphate Buffer) Insoluble/Poor< 1.0 mg/mLHigh salt content reduces solubility further ("salting out" effect).

Troubleshooting & FAQs

Issue 1: "My solution turns cloudy immediately upon adding the stock to my buffer."

Diagnosis: You are experiencing the "Ouzo Effect" (spontaneous emulsification). The hydrophobic phenyl tail and alkene chain drive the molecules to aggregate into micro-droplets when the solvent environment suddenly becomes highly polar (water-dominant). Corrective Action:

  • Reduce the Step Size: Do not jump from 100% DMSO to 100% Aqueous. Create an intermediate dilution (e.g., 10% DMSO) before the final spike.

  • Increase Vortexing: Add the organic stock subsurface into a rapidly vortexing buffer to disperse the compound before aggregates form.

  • Check Concentration: Ensure your final concentration is below the solubility limit (~1-2 mg/mL). If you need higher concentrations, you must use a carrier like Cyclodextrin or a surfactant (Tween-80).

Issue 2: "I cannot recover the compound from my aqueous reaction mixture."

Diagnosis: While sparingly soluble, the compound exhibits a partition coefficient (LogP ~2.[2][3]1) that allows some loss into the aqueous phase if the extraction volume is insufficient. Corrective Action:

  • Solvent Choice: Use Ethyl Acetate or DCM . Avoid Diethyl Ether if possible, as it is less efficient for this specific polarity.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic 4-phenyl-3-buten-1-ol out of the water and into the organic layer.

Issue 3: "Can I store the stock solution in the fridge?"

Diagnosis: Yes, but with caveats. Corrective Action:

  • DMSO Stocks: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause moisture absorption from the air. Store in aliquots at -20°C.

  • Ethanol Stocks: Store at -20°C. Ensure the cap is parafilmed to prevent evaporation, which would artificially increase the concentration.

Experimental Protocols

Protocol A: Preparation of Stable Stock & Aqueous Dilution

Use this workflow for biological assays (e.g., cell culture, enzyme inhibition).

Reagents:

  • 4-Phenyl-3-buten-1-ol (Pure liquid)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • PBS or Culture Media (Pre-warmed to 37°C)

Step-by-Step:

  • Calculate: Determine the mass required for a 100 mM stock . (MW ≈ 148.2 g/mol ).[4][5]

    • Example: Weigh 14.8 mg and dissolve in 1.0 mL DMSO.

  • Dissolve: Vortex vigorously until the liquid is visually homogeneous.

  • Intermediate Dilution (Critical Step):

    • Prepare a 10x Working Solution in media containing 10% DMSO.

    • Why? This "steps down" the hydrophobicity gradually, preventing shock precipitation.

  • Final Dilution:

    • Add the 10x Working Solution to your final assay well (1:10 dilution).

    • Final Solvent Concentration: 1% DMSO (generally non-toxic to cells).

Protocol B: Liquid-Liquid Extraction (Work-Up)

Use this workflow to isolate the compound after chemical synthesis.

Step-by-Step:

  • Quench: Stop the reaction by adding water or saturated NH₄Cl.

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves.

  • Extraction:

    • Add Ethyl Acetate (1:1 volume ratio with aqueous phase).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Separate layers.[1][6] Save the top organic layer.

    • Repeat extraction 2 more times with fresh Ethyl Acetate.

  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 15 minutes.

  • Filtration & Evaporation: Filter off the solid MgSO₄ and remove solvent via rotary evaporation (40°C, reduced pressure).

Process Visualization

Diagram 1: Aqueous Solubilization Workflow

This decision tree guides you through preparing a precipitate-free solution for bioassays.

solubilization_workflow Start Pure 4-Phenyl-3-buten-1-ol Stock Prepare 100mM Stock (Solvent: Anhydrous DMSO) Start->Stock DirectAdd Direct Addition to Buffer? Stock->DirectAdd StepDown Intermediate Dilution (10x Conc. in 10% DMSO) Stock->StepDown Recommended Cloudy Result: Cloudy/Precipitate (Ouzo Effect) DirectAdd->Cloudy Yes (High Risk) Final Final Assay Buffer (1% DMSO, Clear Solution) StepDown->Final 1:10 Dilution

Caption: Workflow for avoiding precipitation during aqueous dilution. The intermediate step reduces the solvent polarity shock.

Diagram 2: Solvent Selection Logic

Choose the right solvent based on your experimental goal.

solvent_selection Goal Experimental Goal Bio Biological Assay (Cells/Enzymes) Goal->Bio Synth Synthesis/Extraction Goal->Synth DMSO Solvent: DMSO (Max 0.5-1% final) Bio->DMSO Preferred EtOH Solvent: Ethanol (Volatile, good for storage) Bio->EtOH Alternative DCM Solvent: DCM or EtOAc (High Solubility, Immiscible with Water) Synth->DCM Extraction

Caption: Decision matrix for selecting the appropriate solvent carrier based on downstream application.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12255428, (Z)-4-phenyl-3-buten-1-ol. Retrieved from [Link]

  • LookChem. (n.d.).[5] 4-Phenyl-3-buten-1-ol Properties and Solubility Data. Retrieved from [Link]

  • The Good Scents Company. (2023). 4-phenyl-1-butanol (Saturated Analog) Solubility Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (E)-4-phenyl-3-buten-1-ol

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of (E)-4-phenyl-3-buten-1-ol (also known as trans-homocinnamyl alcohol).[1] As a critical intermediate in the synthesis of bioactive heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of (E)-4-phenyl-3-buten-1-ol (also known as trans-homocinnamyl alcohol).[1] As a critical intermediate in the synthesis of bioactive heterocycles (e.g., tetrahydrofurans, oxazolidinones), the precise stereochemical assignment of this compound is paramount.

This document moves beyond basic spectral listing to offer a comparative performance analysis . We evaluate the analytical resolution of the (E)-isomer against its (Z)-isomer counterpart and analyze solvent-dependent signal dispersion.[1] The goal is to equip researchers with a self-validating protocol for confirming stereochemical purity during drug development workflows.[1]

Chemical Identity & Structural Logic

Before interpreting the spectrum, we must map the magnetic environment of the protons.

  • IUPAC Name: (E)-4-phenylbut-3-en-1-ol[1]

  • Structure:

    
    
    
  • Key Analytical Challenge: Differentiating the trans (E) alkene geometry from the cis (Z) byproduct formed during non-selective reduction or Wittig olefination.

Signal Pathway Diagram

The following diagram illustrates the logical flow for assigning the spectrum and validating stereochemistry.

NMR_Assignment_Logic Sample Unknown Sample (Crude Mixture) Acquisition 1H NMR Acquisition (400+ MHz, CDCl3) Sample->Acquisition Region_Alkene Analyze Alkene Region (6.0 - 6.6 ppm) Acquisition->Region_Alkene Coupling_Calc Calculate J-Coupling (Vicinal H3-H4) Region_Alkene->Coupling_Calc Identify Doublets Decision_E J = 15.0 - 16.5 Hz (E)-Isomer Confirmed Coupling_Calc->Decision_E Decision_Z J = 10.0 - 12.0 Hz (Z)-Isomer Detected Coupling_Calc->Decision_Z Region_Aliphatic Analyze Aliphatic Chain (2.4 - 3.8 ppm) Decision_E->Region_Aliphatic Proceed Purity_Check Integration Ratio Check Alkene : CH2 : Ar Region_Aliphatic->Purity_Check

Figure 1: Decision tree for stereochemical validation using 1H NMR.

Experimental Protocol

To ensure reproducibility and sufficient resolution for coupling constant analysis, follow this optimized protocol.

Causality of Parameters:

  • Solvent (CDCl3): Chosen for low viscosity (sharper lines) and preventing hydroxyl proton exchange broadening, allowing distinct observation of the aliphatic chain.

  • Relaxation Delay (d1 = 10s): Essential for accurate integration of the aromatic protons vs. the aliphatic chain, as aromatic protons often have longer T1 relaxation times.

Step-by-Step Workflow:

  • Preparation: Dissolve 5–10 mg of the product in 0.6 mL CDCl3 (containing 0.03% TMS).

  • Acquisition:

    • Frequency: 400 MHz or higher (essential to resolve the H3 dt multiplet).

    • Spectral Width: -2 to 12 ppm.[1]

    • Scans (ns): 16 (minimum).

    • Acquisition time (aq): 4.0 s.[1]

  • Processing: Apply exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising splitting resolution.

Spectral Analysis & Comparative Performance

This section compares the target (E)-isomer against its primary alternative, the (Z)-isomer.[1]

A. The Alkene Region: The Stereochemical Fingerprint

The most critical performance metric for this analysis is the Vicinal Coupling Constant (


)  across the C3-C4 double bond.
  • Target (E)-Isomer:

    • H4 (Benzylic Alkene): Appears as a doublet (d) at ~6.45 ppm .

    • Coupling: Shows a large trans-coupling constant,

      
       .[1]
      
    • H3 (Homobenzylic Alkene): Appears as a doublet of triplets (dt) at ~6.20 ppm . It couples to H4 (

      
       Hz) and the adjacent CH2 group (
      
      
      
      Hz).
  • Alternative (Z)-Isomer:

    • Shift: Protons often shift slightly upfield due to steric compression (gamma effect), but this is unreliable compared to coupling.

    • Coupling: The cis-coupling constant is significantly smaller,

      
       .[1]
      

Table 1: Comparative Spectral Data (CDCl3, 400 MHz)

PositionProton Type(E)-Isomer Shift (ppm)MultiplicityCoupling (

in Hz)
(Z)-Isomer Comparison
H4 Ar-CH =6.45 Doublet (d)15.9 (Trans)

(Cis)
H3 =CH -CH26.20 Dt15.9, 6.8

H1 -CH 2-OH3.72 Triplet (t)6.5Similar (~3.[1][2]75)
H2 -CH 2-C=2.48 Quartet (q/dt)6.8, 6.5Often slightly shielded
Ar-H Aromatic7.20 - 7.40Multiplet (m)-Identical

Technical Insight: The clear separation of


 values (16 Hz vs 11 Hz) makes 1H NMR the superior "product" for stereochemical verification compared to HPLC, which often requires specialized chiral or isomeric separation columns.
B. Solvent Effects: CDCl3 vs. DMSO-d6

Choosing the right solvent is an "alternative" experimental condition that alters data quality.[1]

  • CDCl3 (Recommended for Purity):

    • OH Signal: Appears as a broad singlet around 1.6 - 2.0 ppm.[1] It does not couple with H1.

    • Advantage: Clean separation of the H1 triplet.[1]

  • DMSO-d6 (Recommended for Structure Proof):

    • OH Signal: Shifts downfield to ~4.5 ppm and becomes a triplet due to coupling with H1.

    • Effect on H1: The H1 signal splits further (triplet becomes quartet/multiplet) due to the additional OH coupling.

    • Use Case: Use DMSO only if you need to prove the presence of the primary alcohol functionality definitively.[1]

Comparative Workflow Visualization

The following diagram compares the analytical pathway for the (E)-isomer vs. the (Z)-isomer, highlighting the divergence in data interpretation.

Isomer_Comparison Start Synthesized Product (Homocinnamyl Alcohol) Measure Measure J(H3-H4) Start->Measure Path_E Path A: Large Coupling (> 15 Hz) Measure->Path_E Path_Z Path B: Moderate Coupling (10 - 12 Hz) Measure->Path_Z Result_E Conclusion: (E)-Isomer Thermodynamic Product Path_E->Result_E Result_Z Conclusion: (Z)-Isomer Kinetic/Byproduct Path_Z->Result_Z

Figure 2: Divergent analysis path based on coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575462, 4-Phenylbut-3-yn-1-ol (and related alkene derivatives).[1] Retrieved from [Link][2]

  • Mizukami, M., et al. (2019). Cascade reaction including a formal [5+2] cycloaddition by use of alkyne-Co2(CO)6 complex.[1][3] (Contains synthesis and NMR data for homocinnamyl alcohol derivatives). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Homoallylic vs. Allylic Phenyl Alcohols

This guide provides a high-level technical analysis of the IR spectroscopic differentiation between homoallylic and allylic phenyl alcohols, focusing on the diagnostic utility of intramolecular hydrogen bonding interacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis of the IR spectroscopic differentiation between homoallylic and allylic phenyl alcohols, focusing on the diagnostic utility of intramolecular hydrogen bonding interactions.

Executive Summary

Differentiation between Allylic Phenyl Alcohols (e.g., 1-phenyl-2-propen-1-ol) and Homoallylic Phenyl Alcohols (e.g., 1-phenyl-3-buten-1-ol) relies primarily on the O-H stretching region (3500–3650 cm⁻¹) in dilute non-polar solution. While both exhibit free hydroxyl stretches, homoallylic systems frequently display a distinct, redshifted band (


) attributable to a geometrically favorable 6-membered intramolecular OH···

(alkene) interaction. Allylic systems, constrained by ring strain, often lack this specific band or show only weak interactions, predominantly displaying free OH or weaker OH···

(phenyl) interactions.[1][2][3]
Theoretical Framework: The Physics of -Hydrogen Bonding

In phenyl alcohols containing an alkene chain, the hydroxyl proton acts as a Lewis acid (H-bond donor) while the


-electron clouds of the alkene and phenyl ring act as Lewis bases (H-bond acceptors).
  • Free Hydroxyl (

    
    ):  In the absence of interactions (gas phase or dilute CCl
    
    
    
    ), the O-H bond is stiff, vibrating at high frequencies (~3620 cm⁻¹).
  • Intramolecular

    
    -Bonding (
    
    
    
    ):
    When the chain length permits folding, the proton donates electron density to the
    
    
    -antibonding orbital. This weakens the O-H bond, lowering its force constant and reducing the vibrational frequency.[4]
    • OH···

      
      (Phenyl):  A weak interaction, typically shifting the peak by 15–30 cm⁻¹ .
      
    • OH···

      
      (Alkene):  A stronger interaction (when geometry allows), typically shifting the peak by 40–60 cm⁻¹ .
      
Conformational Selection
  • Allylic (n=1): Formation of an OH···

    
    (alkene) bond requires a 5-membered ring-like transition state. This is often sterically strained, making the interaction weak or absent.
    
  • Homoallylic (n=2): The additional methylene group allows for a pseudo-chair 6-membered transition state. This is entropically favorable, leading to a significant population of the intramolecularly bonded conformer.

Comparative Spectral Analysis

The following data assumes a dilute solution (< 0.005 M) in CCl


 or CS

to eliminate intermolecular hydrogen bonding.
Table 1: Diagnostic IR Frequencies
Spectral RegionVibrational ModeAllylic Phenyl Alcohol (1-phenyl-2-propen-1-ol)Homoallylic Phenyl Alcohol (1-phenyl-3-buten-1-ol)Differentiation Logic
3650–3600 cm⁻¹

~3620 cm⁻¹ (Strong, Sharp)~3625 cm⁻¹ (Medium, Sharp)Both show this peak; represents the non-interacting conformer.
3600–3550 cm⁻¹

~3610 cm⁻¹ (Weak/Shoulder)~3580 cm⁻¹ (Distinct, Sharp)CRITICAL: Homoallylic shows a distinct peak due to strong OH···

(alkene) interaction. Allylic shows only a slight shift (OH···Phenyl).[1][5][6]
3080–3020 cm⁻¹

~3080, 3060, 3030 cm⁻¹~3080, 3060, 3030 cm⁻¹Minimal difference; overlap of aromatic and vinylic C-H stretches.
1645–1600 cm⁻¹

~1630–1640 cm⁻¹ ~1645–1655 cm⁻¹ Conjugation: Allylic C=C is often conjugated with the phenyl ring (if styrenyl), lowering frequency. Homoallylic C=C is isolated.
1050–1000 cm⁻¹

~1010–1030 cm⁻¹~1030–1050 cm⁻¹Secondary allylic alcohols often absorb at lower frequencies than saturated secondary alcohols due to resonance.
Experimental Protocol: The "Dilution Series" Validation

To authoritatively distinguish these isomers, you must prove that the observed lower-frequency OH peak is intramolecular (structural) and not intermolecular (concentration-dependent).

Methodology
  • Preparation: Prepare a stock solution of the analyte at 0.1 M in anhydrous CCl

    
     (spectroscopic grade). Note: CS
    
    
    
    is an alternative if CCl
    
    
    is restricted.
  • Serial Dilution: Prepare three samples:

    • Sample A: 0.1 M (Concentrated)

    • Sample B: 0.01 M

    • Sample C: 0.001 M (High Dilution)

  • Acquisition:

    • Use a CaF

      
       or KBr liquid cell with a path length appropriate for the concentration (e.g., 1.0 mm for dilute samples).
      
    • Scan range: 4000–3000 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical for resolving split peaks).

Data Interpretation
  • Intermolecular H-Bonding (Aggregation): A broad band at 3300–3450 cm⁻¹ . This peak will disappear or drastically reduce in intensity as you move from Sample A to Sample C.

  • Intramolecular H-Bonding (Diagnostic): A sharp peak at 3550–3600 cm⁻¹ . This peak's intensity ratio relative to the free OH peak (~3620 cm⁻¹) will remain constant across all dilutions.

Decision Rule: If the spectrum at 0.001 M shows a distinct "doublet" in the OH region (e.g., 3625 and 3580 cm⁻¹), the molecule is Homoallylic . If it shows a single dominant peak (~3620 cm⁻¹) with a weak shoulder, it is likely Allylic .

Structural Visualization (Graphviz)[7]

The following diagram illustrates the conformational folding that leads to the diagnostic spectral shifts.

G cluster_0 Homoallylic Alcohol (1-phenyl-3-buten-1-ol) cluster_1 Allylic Alcohol (1-phenyl-2-propen-1-ol) H_Open Open Conformer (Free OH) ~3625 cm⁻¹ H_Folded Folded Conformer (OH···π Alkene) ~3580 cm⁻¹ (Diagnostic Peak) H_Open->H_Folded 6-Membered Transition State Interaction Intramolecular Hydrogen Bond H_Folded->Interaction Strong A_Open Open Conformer (Free OH) ~3620 cm⁻¹ A_Folded Strained Conformer (Weak Interaction) ~3610 cm⁻¹ (Shoulder Only) A_Open->A_Folded 5-Membered Strain A_Folded->Interaction Weak/Absent

Caption: Conformational equilibrium differences. The homoallylic system (blue) allows for a stable folded conformer, creating a distinct IR peak. The allylic system (red) is sterically constrained, resulting in a dominant free OH peak.

References
  • NIST Chemistry WebBook. 2-Propen-1-ol, 3-phenyl- (Cinnamyl Alcohol) IR Spectrum. National Institute of Standards and Technology.[5] [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. (2022). [Link]

  • Oki, M., & Iwamura, H.Intramolecular Hydrogen Bonding in -Electron Systems. Bulletin of the Chemical Society of Japan. (Classic reference establishing values for OH··· interactions).

Sources

Validation

Comparative Reactivity Guide: Allylic vs. Homoallylic Architectures

Executive Summary & Structural Divergence This guide provides a technical analysis of the reactivity differences between Cinnamyl Alcohol (Allylic) and 4-Phenyl-3-buten-1-ol (Homoallylic). While both molecules share a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Divergence

This guide provides a technical analysis of the reactivity differences between Cinnamyl Alcohol (Allylic) and 4-Phenyl-3-buten-1-ol (Homoallylic). While both molecules share a styrenyl core (


), the insertion of a single methylene spacer (

) in 4-phenyl-3-buten-1-ol fundamentally alters their electronic profile, oxidation potential, and cyclization modes.
  • Cinnamyl Alcohol:

    
     (Allylic System)
    
  • 4-Phenyl-3-buten-1-ol:

    
     (Homoallylic System)
    

Key Takeaway: The "Methylene Spacer Effect" acts as an electronic insulator. Cinnamyl alcohol is defined by orbital overlap (hyperconjugation) facilitating facile oxidation and directed epoxidation. 4-Phenyl-3-buten-1-ol is defined by chain flexibility , facilitating intramolecular cyclization (5-exo-trig) while resisting mild oxidants.

Reactivity Domain A: Chemoselective Oxidation

The most immediate operational difference is the susceptibility to Manganese Dioxide (


). This reagent is the industry standard for distinguishing allylic/benzylic alcohols from saturated/homoallylic counterparts.
Mechanism & Performance
  • Cinnamyl Alcohol: The hydroxyl group is allylic.[1] The forming radical/carbocation intermediate during oxidation is stabilized by resonance with the adjacent

    
    -system. 
    
    
    
    rapidly converts this to Cinnamaldehyde.
  • 4-Phenyl-3-buten-1-ol: The hydroxyl group is isolated. The

    
    -system cannot stabilize the transition state at the C1 position. Consequently, it is inert to standard activated 
    
    
    
    conditions.
Comparative Data: Oxidation[2][3]
FeatureCinnamyl Alcohol4-Phenyl-3-buten-1-ol
Reagent Activated

(10-20 eq)
Activated

(10-20 eq)
Solvent

or


or

Time 1 - 4 Hours> 24 Hours (No Reaction)
Product Cinnamaldehyde (>90% Yield)Recovered Starting Material
Kinetics Fast (

min)
Negligible
Experimental Protocol: Selective Oxidation

Objective: Selective oxidation of allylic alcohol in the presence of homoallylic impurities.

  • Preparation: Suspend activated

    
     (1.74 g, 20 mmol) in dry 
    
    
    
    (20 mL).
  • Addition: Add Cinnamyl Alcohol (134 mg, 1.0 mmol) in one portion.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). Cinnamyl alcohol (

    
    ) disappears; Cinnamaldehyde (
    
    
    
    ) appears.
  • Workup: Filter through a pad of Celite to remove manganese oxides. Rinse with

    
    .
    
  • Isolation: Concentrate filtrate in vacuo.

    • Note: If applied to 4-phenyl-3-buten-1-ol, the TLC will show no change after 24 hours.

Reactivity Domain B: Electrophilic Cyclization (Iodoetherification)

Here, the reactivity profile inverts. The homoallylic architecture of 4-phenyl-3-buten-1-ol is geometrically privileged for intramolecular cyclization, specifically 5-exo-trig ring closure, obeying Baldwin’s Rules.

Mechanism & Performance
  • 4-Phenyl-3-buten-1-ol: Upon activation of the alkene with Iodine (

    
    ), the pendant hydroxyl group attacks the iodonium intermediate. The 2-carbon spacer allows a low-strain 5-membered ring (tetrahydrofuran) to form.
    
  • Cinnamyl Alcohol: Attempted iodoetherification typically fails or yields complex mixtures. A 4-endo-trig closure (to form an oxetane) is disfavored energetically and sterically.

Visualization: Pathway Divergence

ReactivityDivergence SubstrateA Cinnamyl Alcohol (Allylic) Reagent1 MnO2 (Oxidation) SubstrateA->Reagent1 Reagent2 I2 / NaHCO3 (Cyclization) SubstrateA->Reagent2 SubstrateB 4-Phenyl-3-buten-1-ol (Homoallylic) SubstrateB->Reagent1 SubstrateB->Reagent2 ProductA1 Cinnamaldehyde (Conjugated Aldehyde) Reagent1->ProductA1 Fast (Electronic Activation) ProductB1 No Reaction (Alcohol Intact) Reagent1->ProductB1 Inert (No Resonance) ProductA2 Complex Mixture (No Clean Cyclization) Reagent2->ProductA2 Strained (4-endo-trig) ProductB2 2-Phenyl-4-iodo- tetrahydrofuran Reagent2->ProductB2 Favored (5-exo-trig)

Caption: Divergent reactivity pathways. Cinnamyl alcohol dominates in oxidation; 4-phenyl-3-buten-1-ol dominates in cyclization.

Experimental Protocol: Iodoetherification

Objective: Synthesis of 2-phenyl-4-iodotetrahydrofuran from 4-phenyl-3-buten-1-ol.

  • Setup: Dissolve 4-phenyl-3-buten-1-ol (148 mg, 1.0 mmol) in dry Acetonitrile (

    
    , 10 mL).
    
  • Base: Add Sodium Bicarbonate (

    
    , 252 mg, 3.0 mmol) to buffer the generated HI.
    
  • Cyclization: Cool to 0°C. Add Iodine (

    
    , 508 mg, 2.0 mmol) portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours in the dark.

  • Quench: Add saturated aqueous

    
     (thiosulfate) until the iodine color disappears.
    
  • Extraction: Extract with Diethyl Ether (3 x 15 mL). Dry over

    
    .
    
  • Result: Evaporation yields the tetrahydrofuran derivative (typically >85% yield, mixture of cis/trans diastereomers).

Reactivity Domain C: Asymmetric Epoxidation[4][5]

The "Spacer Effect" critically impacts stereocontrol in Sharpless Asymmetric Epoxidation (SAE).

  • Cinnamyl Alcohol: The ideal substrate. The allylic OH coordinates Titanium (

    
    ), rigidly directing the tartrate ligand to the alkene face. Enantiomeric Excess (ee) typically >95%.
    
  • 4-Phenyl-3-buten-1-ol: The extra carbon allows too much conformational freedom in the transition state. The coordination to Ti is weaker/floppier.

    • Result: Much slower reaction rates (often 10-20x slower) and significantly lower ee (<50-60%) using standard SAE conditions.

    • Alternative: Homoallylic alcohols often require Vanadium-catalyzed epoxidation (e.g.,

      
       / TBHP) to achieve acceptable reactivity, though enantioselectivity remains challenging without specialized ligands.
      

References

  • Manganese Dioxide Oxidation Selectivity

    • Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic Alcohols.[2] The Journal of Organic Chemistry.

  • Iodoetherification of Homoallylic Alcohols

    • Bartlett, P. A., & Myerson, J. (1978). Stereoselective epoxidation of acyclic homoallylic alcohols. Journal of the American Chemical Society.
  • Sharpless Epoxidation Kinetics

    • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.
  • Baldwin's Rules for Ring Closure

    • Baldwin, J. E. (1976). Rules for ring closure.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Phenyl-3-buten-1-ol

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, leveraging both the chromatographic separation and the distinct mass fragmentation patterns of analytes. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-phenyl-3-buten-1-ol, a compound featuring an aromatic ring, a double bond, and a primary alcohol.

Understanding the fragmentation of this molecule is not merely an academic exercise; it is a practical necessity for distinguishing it from its structural isomers, which may possess vastly different chemical or biological properties. This guide will explain the causality behind the observed fragmentation, compare its pattern to key isomers, and provide a robust experimental protocol for reliable data acquisition.

The Structural Basis of Fragmentation: An Overview

The fragmentation of 4-phenyl-3-buten-1-ol (Molecular Formula: C₁₀H₁₂O, Molecular Weight: 148.20 g/mol ) under electron ionization is governed by the interplay of its three key functional regions: the phenyl group, the allylic system, and the primary alcohol.[1][2] Ionization typically begins with the removal of an electron from a region of high electron density, such as the π-systems of the aromatic ring or the double bond, or the non-bonding electrons of the oxygen atom, to form the molecular ion (M⁺•) at m/z 148.

The stability of the resulting molecular ion is enhanced by the conjugated system, meaning a distinct M⁺• peak is expected in the spectrum.[3][4] The subsequent fragmentation pathways are driven by the formation of stable carbocations and neutral losses.

Primary Fragmentation Pathways of 4-Phenyl-3-buten-1-ol

The structure of 4-phenyl-3-buten-1-ol offers several competing fragmentation routes. The most energetically favorable pathways will produce the most abundant ions in the mass spectrum.

  • Benzylic/Allylic Cleavage and Tropylium Ion Formation (m/z 91): The most characteristic fragmentation pathway for compounds containing a benzyl moiety is the formation of the highly stable tropylium ion (C₇H₇⁺).[3][5] This involves cleavage of the C2-C3 bond, which is beta to the phenyl ring and allylic to the double bond. This cleavage, followed by a rearrangement of the resulting benzyl cation, forms the seven-membered aromatic tropylium ring, giving a strong signal at m/z 91 . This is often the base peak for alkylbenzenes.

  • Loss of Water (M-18, m/z 130): The presence of a primary alcohol functional group makes the elimination of a neutral water molecule (18 Da) a common and predictable fragmentation pathway.[3][4] This dehydration reaction results in a radical cation at m/z 130 .

  • Phenyl Cation (m/z 77): Cleavage of the bond connecting the side chain to the aromatic ring can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 .[3] This peak is typically less intense than the tropylium ion but is a key indicator of an unsubstituted phenyl group.

  • Tropylium Fragmentation (m/z 65): The stable tropylium ion (m/z 91) can itself undergo further fragmentation by losing a molecule of acetylene (C₂H₂, 26 Da), resulting in a characteristic ion at m/z 65 (C₅H₅⁺).[3]

  • α-Cleavage of the Alcohol (m/z 31): Primary alcohols are known to undergo α-cleavage, which involves breaking the C-C bond adjacent to the oxygen atom.[3][4] For 4-phenyl-3-buten-1-ol, this would be the cleavage of the C1-C2 bond to form the [CH₂OH]⁺ ion at m/z 31 . While characteristic, this fragment is often of low abundance compared to the highly stabilized aromatic fragments.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized as follows:

G M Molecular Ion (M⁺•) m/z 148 H2O_loss [M-H₂O]⁺• m/z 130 M->H2O_loss - H₂O tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 M->tropylium - C₃H₅O• (Benzylic/Allylic Cleavage) phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 M->phenyl - C₄H₇O• alpha_cleavage [CH₂OH]⁺ m/z 31 M->alpha_cleavage - C₉H₁₁• (α-Cleavage) acetylene_loss [C₅H₅]⁺ m/z 65 tropylium->acetylene_loss - C₂H₂ G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve 1 mg of sample in 1 mL solvent (e.g., Dichloromethane) prep2 Vortex to ensure homogeneity prep1->prep2 gc1 Inject 1 µL into Split/Splitless Inlet (250°C) prep2->gc1 gc2 Separate on Agilent HP-5ms column (30m x 0.25mm x 0.25µm) gc1->gc2 gc3 Oven Program: - Hold at 60°C for 2 min - Ramp 10°C/min to 280°C - Hold for 5 min gc2->gc3 ms1 Ionization: EI (70 eV) gc3->ms1 ms2 Mass Range: m/z 40-300 ms1->ms2 ms3 Source Temp: 230°C Quad Temp: 150°C ms2->ms3 data1 Identify Peak by Retention Time ms3->data1 data2 Compare Spectrum to NIST/Wiley Libraries data1->data2 data3 Confirm Fragments based on Predicted Pathways data2->data3

Caption: Standard workflow for GC-MS analysis of semi-volatile organic compounds.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-phenyl-3-buten-1-ol.

    • Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate in a 2 mL autosampler vial.

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • Instrument Configuration (Agilent GC-MS System or equivalent):

    • GC System:

      • Inlet: Split/splitless injector set to 250°C. Operate in split mode (e.g., 50:1 split ratio) to avoid column overloading.

      • Column: Agilent J&W HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. [6] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp: Increase temperature at 10°C/min to 280°C.

        • Final hold: Hold at 280°C for 5 minutes.

    • MS System:

      • Ionization Source: Electron Ionization (EI) with an electron energy of 70 eV.

      • Temperatures: Ion source at 230°C, quadrupole analyzer at 150°C.

      • Acquisition Mode: Scan mode.

      • Mass Range: m/z 40 to 300 amu.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to 4-phenyl-3-buten-1-ol.

    • Extract the mass spectrum for the peak.

    • Compare the acquired spectrum against a commercial spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for a preliminary identification and match score.

    • Manually verify the presence and relative abundance of the key diagnostic ions (m/z 148, 130, 91, 77, 65) to confirm the structure and rule out isomers.

Conclusion: A Self-Validating Approach

The analysis of 4-phenyl-3-buten-1-ol by GC-MS is a prime example of a self-validating analytical system. The chromatographic retention time provides one layer of identification, while the mass spectrum offers a detailed structural fingerprint. The predicted fragmentation pathways, grounded in fundamental chemical principles like the formation of stable tropylium and allylic ions, provide a robust theoretical framework. When an experimentally acquired spectrum aligns with this predicted pattern—showcasing a molecular ion at m/z 148, a base peak at m/z 91, and a characteristic loss of water at m/z 130—it provides a high degree of confidence in the analyte's identity. This comparative and mechanistic approach is indispensable for researchers who require definitive and defensible structural elucidation.

References

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbut-3-yn-1-ol. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (z)-4-Phenyl-3-buten-1-ol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Mass Spectroscopy peak assignments in but-3-en-1-ol. Retrieved from [Link]

  • Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Chemsrc. (n.d.). (E)-4-phenyl-but-3-en-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenyl-3-buten-1-ol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Phenyl-3-buten-1-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Phenyl-3-buten-1-ol (CAS No. 937-58-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Phenyl-3-buten-1-ol (CAS No. 937-58-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. By grounding our procedures in authoritative data, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. 4-Phenyl-3-buten-1-ol, and its structural isomers, present several key hazards that directly inform our PPE and handling requirements.

  • Skin Irritation: The compound is classified as a skin irritant.[1][2][3][4] Direct contact can lead to redness, inflammation, and discomfort. The necessity for appropriate gloves and body protection stems directly from this property.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation.[1][2][4] Vapors and splashes pose a significant risk, making robust eye and face protection non-negotiable.

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][4][5] This underscores the need for adequate ventilation and, in certain situations, respiratory protection.

  • Flammability: Related compounds are flammable liquids, and precautions against ignition are critical.[2][3] Handling procedures must account for the potential for flammable vapors, which may form explosive mixtures with air.[3]

  • Ingestion Hazard: It may be harmful if swallowed.[1][2][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following table summarizes the required PPE for handling 4-Phenyl-3-buten-1-ol.

Task / Scale Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top Operations (<50 mL) ANSI-approved chemical splash goggles.[6]Neoprene or nitrile rubber gloves.[3]Flame-resistant laboratory coat.[7]Not required if handled within a certified chemical fume hood.
Large Scale Operations (>50 mL) or Splash Risk Chemical splash goggles AND a full-face shield.[6][8]Neoprene or nitrile rubber gloves.[3]Chemical-resistant apron over a flame-resistant lab coat.[7]Required if ventilation is inadequate or during spill response. Use a NIOSH-approved respirator with an organic vapor cartridge.[8]
Transfer & Weighing (any quantity) Chemical splash goggles.[6]Neoprene or nitrile rubber gloves.[3]Flame-resistant laboratory coat.[7]Handle in a ventilated area, preferably a chemical fume hood, to minimize vapor inhalation.[5]
Causality Behind PPE Choices:
  • Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, protecting from splashes and vapors that standard safety glasses do not.[6] A face shield is added during larger-scale work as a secondary barrier to protect the entire face.[6]

  • Hand Protection: Nitrile or neoprene gloves are specified for their chemical resistance against organic alcohols and aromatic compounds.[3] Always check the manufacturer's glove compatibility charts for breakthrough times. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[9]

  • Body Protection: A standard cotton lab coat is insufficient. A flame-resistant coat is essential due to the flammability risk.[10] A chemical-resistant apron provides an additional layer of protection against significant splashes.[7]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling 4-Phenyl-3-buten-1-ol in a laboratory setting.

Step 1: Preparation and Engineering Controls
  • Verify Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Clear Workspace: Ensure the work area is free of clutter and incompatible materials, especially strong oxidizing agents.[1]

  • Eliminate Ignition Sources: Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment.[9] Use only non-sparking tools and grounded equipment for transfers to prevent static discharge.[2][3]

  • Assemble PPE: Don all required PPE as specified in the table above before retrieving the chemical from storage.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Chemical Handling and Transfer
  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are bonded and grounded to prevent static electricity buildup.[2]

  • Slow and Controlled Transfer: Pour the liquid slowly to minimize splashing and vapor generation.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][9]

G cluster_prep Preparation cluster_handle Handling cluster_dispose Cleanup & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Eliminate Ignition Sources & Ground Equipment prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Perform Transfer/Reaction in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 disp1 Segregate Waste: Liquid & Contaminated Solids handle3->disp1 Proceed to Cleanup disp2 Dispose via Licensed Hazardous Waste Service disp1->disp2 disp3 Decontaminate Workspace & Remove PPE disp2->disp3 exit Safe Completion disp3->exit End of Process

Caption: Workflow for Safe Handling of 4-Phenyl-3-buten-1-ol.

Emergency & Disposal Plan

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill Response
  • Evacuate all non-essential personnel and ensure the area is well-ventilated.

  • Remove all ignition sources.

  • Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.

  • Soak up the material and place it into a suitable, closed container for disposal as hazardous waste.[11]

  • Do not allow the product to enter drains or sewers.[2]

Waste Disposal
  • Chemical Waste: All surplus and non-recyclable solutions must be disposed of through a licensed disposal company.[11] Do not dispose of waste into the sewer system.[2] Incineration is a recommended disposal method.[2]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste and disposed of accordingly.[11][12] Dispose of the container at a hazardous or special waste collection point.[12]

By adhering to these detailed protocols, laboratory professionals can confidently and safely handle 4-Phenyl-3-buten-1-ol, ensuring personal safety and maintaining the highest standards of scientific integrity.

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Gelest, Inc. (2015, August 20). Safety Data Sheet: 3-BUTEN-1-OL. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Gelest, Inc. (2016, November 3). Safety Data Sheet: 4-PHENYL-1-BUTENE. Retrieved from [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 4-Phenylbut-3-yn-1-ol. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.